molecular formula C10H8N2O2 B129591 (O-Phenylenedioxy)diacetonitrile CAS No. 27165-64-6

(O-Phenylenedioxy)diacetonitrile

Cat. No. B129591
CAS RN: 27165-64-6
M. Wt: 188.18 g/mol
InChI Key: RELKMBLYTGHWBH-UHFFFAOYSA-N
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Description

(O-Phenylenedioxy)diacetonitrile is a biochemical compound with the molecular formula C10H8N2O2 and a molecular weight of 188.18 . It is also known by the alternate name 1,2-Dihydroxybenzene bis (cyanomethyl Ether) . It is used for research purposes, particularly in proteomics research .

Scientific Research Applications

  • Crystal Structure Analysis : The inclusion compound tris(o-phenylenedioxy) phosphonitrile trimer, related to (O-Phenylenedioxy)diacetonitrile, was reported for its crystallographic data and molecular architecture analysis (Smith & Wood, 1966).

  • NMR Spectroscopy in Complexation Studies : Phenylenedioxydiacetamides, which are similar to (O-Phenylenedioxy)diacetonitrile, have been studied for their ability to form complexes with cations like Ca2+ and K+ in acetonitrile solution. This was investigated using IR, 1H NMR, and 13C NMR spectroscopy (Lin, Souza, & Alt, 1984).

  • Role in Oxidation Reactions : Research has shown that (diacetoxyiodo)benzene, closely related to (O-Phenylenedioxy)diacetonitrile, can be used to selectively oxidize primary and secondary alcohols to carbonyl compounds in the presence of RuCl3 (Yusubov, Chi, Park, Karimov, & Zhdankin, 2006).

  • Electrochromic Properties : A study of 1,4-phenylenediamines, which share structural similarities with (O-Phenylenedioxy)diacetonitrile, revealed their vibrant color changes upon electrochemical oxidation in acetonitrile. This suggests potential applications in electrochromism (Lauw, Xu, & Webster, 2015).

  • Synthesis of Aryl Aldehydes, Ketones, and Nitriles : (Diacetoxyiodo)benzene has been used in acetonitrile for the oxidative decarboxylation of 2-aryl carboxylic acids into aldehydes, ketones, and nitriles (Telvekar & Sasane, 2010).

  • Silicon Compound Reactions : The reaction of silicon tetrachloride with catechol in acetonitrile leads to the formation of o-phenylenedioxydichlorosilane, indicating potential applications in silicon chemistry (Allcock, Nugent, & Smeltz, 1972).

  • Bioanalytical Applications : o-Phenylenediamine, structurally related to (O-Phenylenedioxy)diacetonitrile, has been used as a derivatizing reagent in high-performance liquid chromatography for bioanalytical studies (Ojeda, Wrobel, Escobosa, Garay-Sevilla, & Wrobel, 2014).

  • Endophytic Fungus Chemical Investigation : In a study of an endophytic fungus, acetonitrile fractionation led to the isolation of bioactive secondary metabolites, showcasing the potential for discovering new compounds (Chapla et al., 2014).

properties

IUPAC Name

2-[2-(cyanomethoxy)phenoxy]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-5-7-13-9-3-1-2-4-10(9)14-8-6-12/h1-4H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RELKMBLYTGHWBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC#N)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30465042
Record name 2,2'-[1,2-Phenylenebis(oxy)]diacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(O-Phenylenedioxy)diacetonitrile

CAS RN

27165-64-6
Record name 2,2'-[1,2-Phenylenebis(oxy)]diacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AW Archer, PA Claret, DF Hayman - Journal of the Chemical Society B …, 1971 - pubs.rsc.org
Derivatives of 3,4-dihydro-2H-1,5-benzodioxepin, with substituents in the aromatic and heterocyclic rings, have been prepared and the intensity of the Ph–O π→π* transition has been …
Number of citations: 22 pubs.rsc.org

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